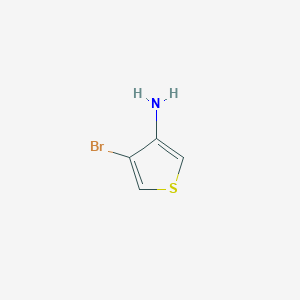

4-溴噻吩-3-胺

描述

Synthesis Analysis

The synthesis of bromothiophene derivatives has been explored through various methods. In one study, the reaction between 3,3′-dibromothiophene and sodium methylate/methanol in the presence of KI/CuO led to the formation of 3-bromo-4-methoxythiophene, which was further transformed into 4,4′-dimethoxy-3,3′-bithiophene using Pd(OAc)2 as a catalyst . Another approach involved the Sonogashira coupling of bromothiophenes with terminal alkynes, followed by the addition of amines or ammonium to yield a range of thienopyridones . Additionally, a one-pot oxidation and bromination of 3,4-diaryl-2,5-dihydrothiophenes using Br2 resulted in 3,4-diaryl-2,5-dibromothiophenes, which served as building blocks for the synthesis of tetraarylthiophenes .

Molecular Structure Analysis

The molecular structure of bromothiophene derivatives can be complex and diverse. For instance, a Schiff base containing a bromothiophene moiety was synthesized and crystallized in the monoclinic system, displaying an E-configuration at the azomethine C=N bond. The structure was confirmed through various spectroscopic methods and crystal structure data, which also revealed intramolecular hydrogen bonding .

Chemical Reactions Analysis

Bromothiophenes can undergo a variety of chemical reactions. The aforementioned Schiff base was created through a condensation reaction between 5-bromothiophene-2-carboxaldehyde and 4-amino antipyrine . In another study, a three-component reaction involving a primary amine, carbon disulfide, and bromoacetophenone led to the formation of novel 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromothiophene derivatives are influenced by their molecular structure. For example, the Schiff base mentioned earlier was found to be cytotoxic against the A549 cell line, indicating potential biological activity . The synthesis of 3-bromothiophene, an important organic intermediate, has been utilized for the creation of various thiophene polymers, showcasing its versatility in organic synthesis .

科学研究应用

卤素迁移和胺化

五元杂环的卤代衍生物与液氨中的钾酰胺的反应证明了卤素迁移和胺化过程。一项研究发现,用钾酰胺在不同温度下处理 2-溴噻吩等化合物会导致溴迁移和胺化,形成 3-氨基噻吩等化合物 (Plas, Bie, Geurtsen, Reinecke, & Adickes, 2010)。

在钯催化亚胺水解中的作用

一项研究探讨了 4-甲基吡啶-2-胺与 3-溴噻吩-2-甲醛的反应,导致形成席夫碱及其与芳基/杂芳基硼酸偶联。这项研究的见解有助于理解吡啶氮在钯催化的亚胺水解中的作用 (Ahmad et al., 2019)。

噻吩并吡啶酮的合成

溴噻吩与末端炔烃在胺或铵的存在下偶联,导致噻吩[3,2-b]、[2,3-c]和[3,2-c]吡啶酮的合成。该方法代表了获得这些化合物广泛应用的新方法 (Iaroshenko et al., 2013)。

在 Buchwald-Hartwig 偶联中的应用

在温和条件下,钯催化的多取代溴噻吩胺化是有机合成中的一个重要过程。Buchwald-Hartwig 偶联技术对于具有给电子基团的苯胺特别有效 (Begouin, Hesse, Queiroz, & Kirsch, 2005)。

新型二噻吩并吡咯的合成

从溴噻吩前体开始合成 4H-二噻吩[3,2-b:2',3'-d]吡咯 (DTP) 的研究突出了关键步骤,如 Cadogan 反应和 Ullmann 型 C-N 偶联。这些方法为 DTP 等稠合杂蒽提供了有效的途径 (Förtsch, Vogt, & Bäuerle, 2017)。

噻吩聚合物的合成

3-溴噻吩是一种重要的有机中间体,主要用于合成噻吩聚合物。它在合成各种噻吩衍生物中的应用突出了它在有机化学中的多功能性 (Wang Deng-yu, 2004)。

作用机制

Target of Action

It’s known that amines, in general, can interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It’s known that amines can act as ligands, binding to various receptors and enzymes, thereby modulating their activity .

Biochemical Pathways

4-Bromothiophen-3-amine is often used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, it can act as a boron reagent, participating in carbon–carbon bond-forming reactions . The SM coupling reaction involves the interaction of the compound with a metal catalyst, leading to the formation of new bonds .

Result of Action

The molecular and cellular effects of 4-Bromothiophen-3-amine’s action are largely dependent on its targets and mode of action. In the context of SM coupling reactions, the compound contributes to the formation of new carbon–carbon bonds .

Action Environment

The action, efficacy, and stability of 4-Bromothiophen-3-amine can be influenced by various environmental factors. For instance, in SM coupling reactions, the reaction conditions (e.g., temperature, pH, presence of a catalyst) can significantly impact the outcome .

安全和危害

未来方向

Thiophene-based analogs, such as 4-Bromothiophen-3-amine, are of growing interest to scientists due to their potential as biologically active compounds . They are used to improve advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis and applications of these compounds .

属性

IUPAC Name |

4-bromothiophen-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c5-3-1-7-2-4(3)6/h1-2H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEAUTZIPHKMDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313716 | |

| Record name | 4-Bromo-3-thiophenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

161833-43-8 | |

| Record name | 4-Bromo-3-thiophenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161833-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-thiophenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,3S,4S)-tert-Butyl 3-(6-(7-(2-((S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl)-1H-imidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B3028039.png)

![(3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride](/img/structure/B3028052.png)

![2-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B3028053.png)

![1-Azaspiro[3.3]heptane hemioxalate](/img/structure/B3028055.png)

![Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/structure/B3028056.png)

![2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B3028058.png)

![2-Oxaspiro[3.3]heptan-6-amine hydrochloride](/img/structure/B3028061.png)